molecular formula C16H13FN2O2S B1251481 2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole

2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole

Cat. No. B1251481
M. Wt: 316.4 g/mol
InChI Key: GOJNWJGEIYVWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole, also known as 2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole, is a useful research compound. Its molecular formula is C16H13FN2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H13FN2O2S/c17-13-5-3-12(4-6-13)16-2-1-11-19(16)14-7-9-15(10-8-14)22(18,20)21/h1-11H,(H2,18,20,21)

InChI Key

GOJNWJGEIYVWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N

synonyms

4-(2-(4-fluorophenyl)-1H-pyrrol-1-yl)benzenesulfonamide
4-FPP-BSN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 1(iii), but using α-(4-fluorophenyl)-α-(4-sulfamoylanilino)acetonitrile [prepared as described in step (ii) above] and acrolein as starting materials, the title compound was obtained as a brown powder (yield 11%), melting at 198-199° C.
Name
α-(4-fluorophenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11%

Synthesis routes and methods II

Procedure details

A mixture of 3-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)propan-1-one (Example 8, Step 2) (1.6 g, 7.14 mmol), sulfanilamide (1.35 g, 7.86 mmol), p-toluenesulfonic acid (120 mg) and molecular sieves (4 Å, 3 g) in toluene (250 ml) was heated to reflux for 98 hours. The reaction was cooled, filtered and concentrated. The crude brownish solid (3.2 g) was purified by chromatography (silica gel, hexane/ethyl acetate, 6/4) to give 4-[2-(4-fluorophenyl)-1H-pyrrol-1-yl]benzenesulfonamide (920 mg, 40%) as a white solid: mp (DSC) 206° C. Anal Calc'd. for C16H13N2SFO2 ·0.2 H2O: C, 60.06; H, 4.22; N, 8.76; S, 10.02. Found: C, 60.13; H, 4.21; N, 8.61; S, 10.15.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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